7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid
Description
Properties
IUPAC Name |
3-[7-(4-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-23-11-4-2-10(3-5-11)18-8-9-19-12(6-7-13(20)21)16-17-14(19)15(18)22/h2-5,8-9H,6-7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPFXDQCEUEYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C15H14N4O4
- Molecular Weight : 314.3 g/mol
- CAS Number : 912791-23-2
Anticancer Properties
Recent studies have demonstrated the compound's significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| MCF-7 | 0.15 ± 0.08 | c-Met kinase inhibition |
| HeLa | 2.85 ± 0.74 | c-Met kinase inhibition |
The compound exhibited potent anti-tumor activity, particularly against the MCF-7 breast cancer cell line, where it showed an IC50 value of 0.15 µM, indicating strong cytotoxic effects at low concentrations .
The biological activity of this compound is primarily attributed to its ability to inhibit the c-Met signaling pathway, which is often dysregulated in various cancers. Inhibition of this pathway leads to reduced proliferation and increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in A549 cells, leading to decreased cell proliferation.
- Apoptosis Induction : Through Annexin V-FITC/PI staining assays, it was found that the compound promotes late apoptosis in treated cancer cells.
- Western Blot Analysis : The intervention on c-Met signaling was confirmed through Western blotting techniques, demonstrating decreased levels of phosphorylated c-Met in treated cells .
Case Studies
In a detailed study exploring the structure-activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities. The study highlighted that modifications to the triazole ring significantly influenced biological activity and selectivity towards specific cancer types.
Notable Findings:
- Compound 22i , structurally similar to the target compound, showed excellent inhibition against A549 and MCF-7 cell lines with IC50 values comparable to those observed for our compound.
- The research emphasized the importance of substituents on the pyrazine ring for enhancing anticancer efficacy and selectivity .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that Triazolo-Pyrazine exhibits considerable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential in combating resistant strains .
Anticancer Properties
Triazolo-Pyrazine has been investigated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines, suggesting mechanisms that may involve the modulation of apoptotic pathways. A notable study reported that this compound inhibited cell proliferation in breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine levels in various models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and colitis .
Organic Electronics
Due to its unique electronic properties, Triazolo-Pyrazine is being explored for use in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Experimental results have shown improved charge transport characteristics when incorporated into device architectures .
UV Absorption
Triazolo-Pyrazine derivatives have been studied as potential UV filters in personal care products. Their ability to absorb UV radiation makes them valuable for protecting skin from harmful UV exposure. This application is particularly relevant in the formulation of sunscreens and cosmetic products .
Case Studies
Chemical Reactions Analysis
Ugi–Huisgen Tandem Reaction
A key synthesis pathway involves the Ugi four-component reaction followed by a Huisgen 1,3-dipolar cycloaddition .
- Step 1 : 2-Azido-3-arylpropanoic acids react with propargylamine, isonitriles, and aldehydes/ketones in methanol to form Ugi adducts.
- Step 2 : Refluxing these adducts in toluene triggers intramolecular cyclization via the Huisgen reaction, forming the triazolo-pyrazine core .
- Yield : Near-quantitative yields (95–98%) are reported for this tandem process .
| Reaction Component | Role |
|---|---|
| Propargylamine | Amine source |
| Aryl isonitriles | Dipeptide formation |
| 2-Azido acids | Triazole precursor |
Meerwein Bromoarylation
This method introduces the 4-methoxyphenyl substituent via aromatic bromination followed by substitution with an azide group .
Ugi Reaction
The Ugi reaction forms a linear dipeptide intermediate with azide and alkyne motifs, enabling subsequent cyclization .
Huisgen Cycloaddition
The azide reacts with the alkyne in a [3+2] cycloaddition, forming the five-membered triazole ring fused to the pyrazine .
Key Data
Biological Activity
- Anticonvulsant Potential : Triazolo-pyrazine derivatives show activity in seizure models (e.g., pentylenetetrazole and maximal electroshock tests) .
- P2X7 Modulation : The compound’s core structure is linked to P2X7 receptor modulation, a target for inflammatory diseases .
Innovative Features
- One-Pot Tandem Reaction : Eliminates isolation of intermediates, improving efficiency .
- Versatile Substitution : The 4-methoxyphenyl group enhances hydrophobicity and bioavailability .
Characterization Data
| Technique | Key Observations |
|---|---|
| 13C NMR | δ 13.34 (COOH), 7.46 (CHAr-3,5) |
| LC-MS | Molecular ion [M+H]+ at m/z 315 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Triazolo[4,3-a]pyrazine Derivatives with Varied Substituents
Key Observations :
Pharmacological Activity Comparison
Key Observations :
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 3: Propanoic acid (Compound A) vs. thioxo (Compound B) vs. ethyl ester (Compound D): Carboxylic acid groups enhance polarity and receptor binding, as seen in Compound C’s renin inhibition . Thioxo groups (Compound B) may introduce hydrogen-bonding capabilities but reduce metabolic stability .
- Position 7 : 4-Methoxyphenyl in Compound A and B likely enhances aromatic stacking with hydrophobic enzyme pockets .
Preparation Methods
Route A: Sequential Functionalization
-
Core formation → 2. Methoxyphenyl introduction → 3. Propanoic acid addition
Route B: Convergent Synthesis
-
Pre-functionalized pyrazine + triazole-propanoic acid precursor → 2. Cyclization
Challenges and Optimization Strategies
Key challenges:
-
Low solubility: The propanoic acid group necessitates polar solvents (DMF, DMSO), complicating large-scale synthesis.
-
Byproduct formation: Over-alkylation at the triazole nitrogen occurs without strict stoichiometric control.
Optimization approaches:
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves cyclization of hydrazine intermediates with ortho-esters or anhydrides under controlled conditions. Key steps include:
- Cyclization: Use carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, followed by reflux with N1-aryl-3-hydrazinopyrazin-2-ones in anhydrous DMFA for 24 hours .
- Purification: Recrystallization from DMFA/i-propanol mixtures improves purity .
- Optimization: Temperature (e.g., 100°C for cyclization), solvent choice (DMFA for solubility), and stoichiometric ratios (1.5:1 acid-to-CDI) significantly affect yield. Lower temperatures (10°C) during intermediate steps reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
